REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3](=[O:16])[CH:4](C(OCC)=O)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].B(O)(O)O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[F:1][C:2]([F:17])([F:18])[C:3](=[O:16])[CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
|
FC(C(C(CC(=O)OCC)C(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the mixture was poured into ice
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Type
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EXTRACTION
|
Details
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extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The mixture was decanted
|
Type
|
CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCC(=O)OCC)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |